molecular formula C14H13ClF4N2O2 B12362850 (6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone

(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone

Cat. No.: B12362850
M. Wt: 352.71 g/mol
InChI Key: RQZGCVPASNEBIG-VXGBXAGGSA-N
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Description

(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[44]nonan-1-yl]methanone is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloropyridinyl and tetrafluorohydroxy groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby reducing the risk of impurities and increasing overall production yield.

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloropyridinyl group can produce various substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, (6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[44]nonan-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, (6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone is investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to modulate specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of (6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-pyridylmethanone: A simpler analog with similar functional groups but lacking the spirocyclic structure.

    3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonane: A compound with a similar spirocyclic core but different substituents.

Uniqueness

The uniqueness of (6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone lies in its combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13ClF4N2O2

Molecular Weight

352.71 g/mol

IUPAC Name

(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone

InChI

InChI=1S/C14H13ClF4N2O2/c15-9-3-1-2-8(20-9)10(22)21-7-14(18,19)11(23)12(21)4-5-13(16,17)6-12/h1-3,11,23H,4-7H2/t11-,12-/m1/s1

InChI Key

RQZGCVPASNEBIG-VXGBXAGGSA-N

Isomeric SMILES

C1CC(C[C@@]12[C@H](C(CN2C(=O)C3=NC(=CC=C3)Cl)(F)F)O)(F)F

Canonical SMILES

C1CC(CC12C(C(CN2C(=O)C3=NC(=CC=C3)Cl)(F)F)O)(F)F

Origin of Product

United States

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